2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole
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Overview
Description
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps, starting with the preparation of the brominated benzodioxole precursor. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the tetraazole ring and the isopropylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. The compound’s brominated benzodioxole moiety and tetraazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
- 6-Bromo-1,4-benzodioxane
Uniqueness
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE is unique due to its combination of a brominated benzodioxole moiety and a tetraazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H17BrN4O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(4-propan-2-ylphenyl)tetrazole |
InChI |
InChI=1S/C18H17BrN4O2/c1-11(2)12-3-5-13(6-4-12)18-20-22-23(21-18)9-14-7-16-17(8-15(14)19)25-10-24-16/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
UXTDKEUHZXHQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
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